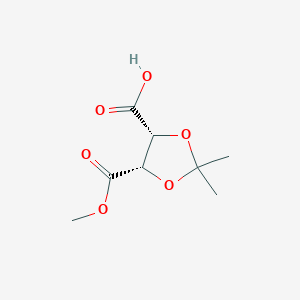
cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Übersicht
Beschreibung
Cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (cis-5-MDC) is an organic compound with a wide range of applications in scientific research, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new laboratory experiments. This compound is a cyclic ether which is composed of three carbons, two oxygens, one methoxycarbonyl group, and two methyl groups. cis-5-MDC has a molecular weight of 150.17 g/mol and a boiling point of 127°C.
Wissenschaftliche Forschungsanwendungen
Cis-5-MDC has been used in various scientific research applications. It has been used in the synthesis of new compounds, such as peptides, which have potential applications in drug discovery and development. It has also been used in the study of biochemical and physiological effects, such as its effects on the production of nitric oxide. Additionally, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has been used in the development of new laboratory experiments, such as the synthesis of peptides using solid-phase peptide synthesis.
Wirkmechanismus
Cis-5-MDC is an ether, which means that it has two oxygen atoms that are linked by a single bond. This bond is weak and can be easily broken by nucleophilic substitution reactions. cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is also a cyclic ether, which means that it has a ring structure. This ring structure makes it more stable than other ethers, as the ring prevents the oxygen atoms from being attacked by nucleophiles.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide in cells, which can have a variety of physiological effects. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects. It has also been found to have an effect on the production of cytokines, which are proteins that are involved in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-5-MDC has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it has a low toxicity, which makes it safe for use in experiments. However, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. One potential direction is to explore its potential use in drug discovery and development, as it has been shown to have anti-inflammatory and antioxidant effects. Additionally, further research could be conducted to explore its potential use in the synthesis of peptides and other compounds. Additionally, research could be conducted to explore its potential use in the development of new laboratory experiments, such as the synthesis of peptides using solid-phase peptide synthesis. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its effects on the production of nitric oxide.
Eigenschaften
IUPAC Name |
(4R,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLIEXYHDLWGC-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


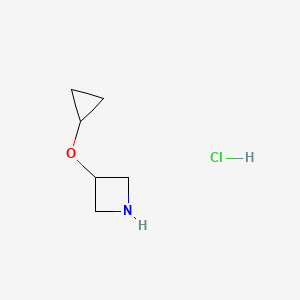
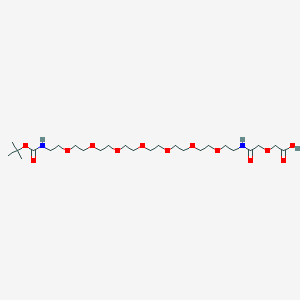
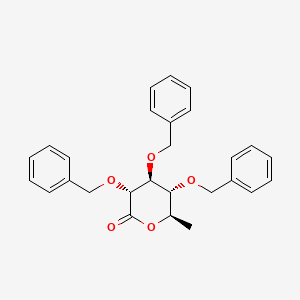
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

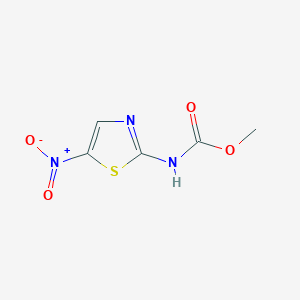
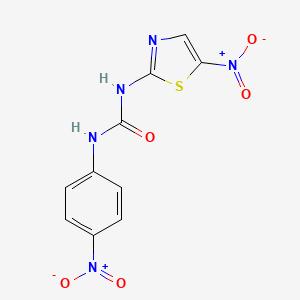
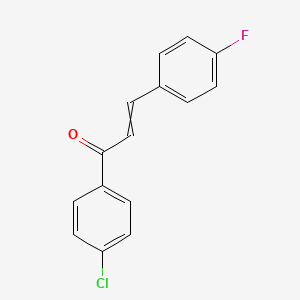
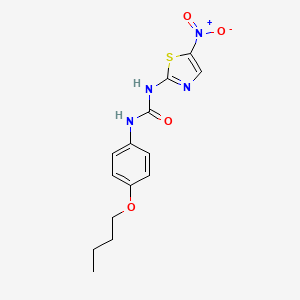
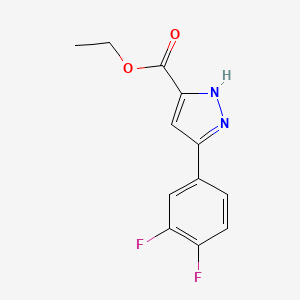
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)